
3-(6-Methoxy-2-naphthyl)azetidine Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(6-Methoxy-2-naphthyl)azetidine Hydrochloride is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Methoxy-2-naphthyl)azetidine Hydrochloride typically involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one via the DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target 3-substituted 3-(acetoxymethyl)azetidines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
3-(6-Methoxy-2-naphthyl)azetidine Hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
3-(6-Methoxy-2-naphthyl)azetidine Hydrochloride has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-(6-Methoxy-2-naphthyl)azetidine Hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been shown to modulate inflammation and oxidative stress by upregulating antioxidant enzymes and downregulating pro-inflammatory mediators . This compound also affects mitochondrial ATP levels and enzyme activities, contributing to its neuroprotective effects .
Comparación Con Compuestos Similares
Similar Compounds
3-Methoxyazetidine Hydrochloride: Used in the preparation of isoxazole-thiazole derivatives and as a receptor inverse agonist for cognitive disorders.
3-(Naphthalen-2-yl(propoxy)methyl)azetidine Hydrochloride: Investigated for its neuroprotective effects on brain ischemia/reperfusion injury.
Uniqueness
3-(6-Methoxy-2-naphthyl)azetidine Hydrochloride is unique due to its specific structural features and the presence of the methoxy-naphthyl group, which imparts distinct chemical and biological properties. Its ability to modulate oxidative stress and inflammation makes it a promising candidate for further research in medicinal chemistry.
Propiedades
Fórmula molecular |
C14H16ClNO |
|---|---|
Peso molecular |
249.73 g/mol |
Nombre IUPAC |
3-(6-methoxynaphthalen-2-yl)azetidine;hydrochloride |
InChI |
InChI=1S/C14H15NO.ClH/c1-16-14-5-4-10-6-11(13-8-15-9-13)2-3-12(10)7-14;/h2-7,13,15H,8-9H2,1H3;1H |
Clave InChI |
ADKRCJQVJDDJTH-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)C=C(C=C2)C3CNC3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




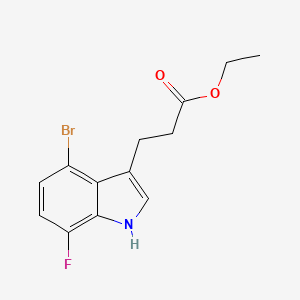

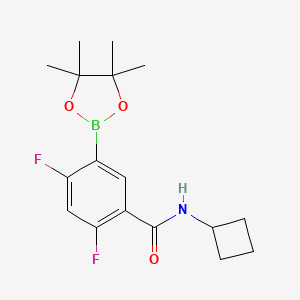
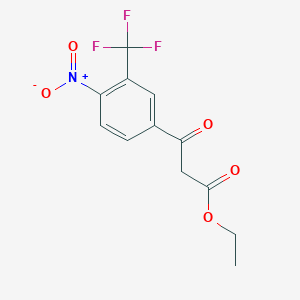
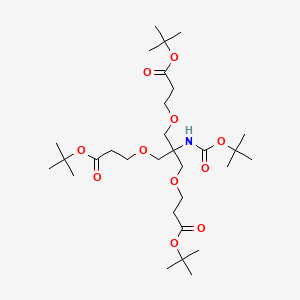

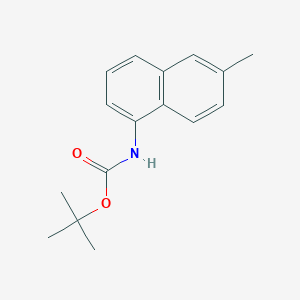
![2-(4,4-Difluoropiperidin-1-yl)-5-(5,5-dimethyl-[1,3,2]dioxaborinan-2-yl)-phenylamine](/img/structure/B13718765.png)

